4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 883291-27-8
VCID: VC5013403
InChI: InChI=1S/C13H10N2OS/c16-7-11-5-10(8-17-11)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2
SMILES: C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde

CAS No.: 883291-27-8

Cat. No.: VC5013403

Molecular Formula: C13H10N2OS

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde - 883291-27-8

Specification

CAS No. 883291-27-8
Molecular Formula C13H10N2OS
Molecular Weight 242.3
IUPAC Name 4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C13H10N2OS/c16-7-11-5-10(8-17-11)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2
Standard InChI Key ZRCCMEXVAIXJEQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzimidazole ring fused to a thiophene scaffold via a methylene bridge, with a carbaldehyde group at the thiophene’s 2-position. The benzimidazole moiety contributes aromaticity and hydrogen-bonding capabilities, while the thiophene-carbaldehyde unit introduces electronic diversity and reactivity. The IUPAC name, 4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde, reflects this connectivity.

Key Structural Data:

PropertyValueSource
Molecular FormulaC13H10N2OS\text{C}_{13}\text{H}_{10}\text{N}_2\text{OS}
Molecular Weight242.3 g/mol
SMILESC1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O
InChIKeyZRCCMEXVAIXJEQ-UHFFFAOYSA-N
X-ray Diffraction AnalysisConfirms planar thiophene-benzimidazole alignment

The crystal structure of analogous compounds, such as Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, reveals stabilizing C–H···π interactions and dispersion-dominated crystal packing . These features suggest similar solid-state behavior for 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde.

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic bands:

  • N–H Stretch: 3400–3200 cm⁻¹ (benzimidazole) .

  • C=O Stretch: 1680–1660 cm⁻¹ (carbaldehyde) .

  • Thiophene Ring Vibrations: 3100–3000 cm⁻¹ (C–H) and 700–600 cm⁻¹ (C–S) .

Nuclear magnetic resonance (¹H NMR) in DMSO-d₆ shows:

  • Aldehyde Proton: δ 9.8–10.0 ppm (singlet) .

  • Thiophene Protons: δ 7.2–7.5 ppm (multiplet) .

  • Benzimidazole Protons: δ 7.6–8.1 ppm (multiplet) .

Synthesis and Optimization

Catalytic Condensation Strategies

The compound is synthesized via acid-catalyzed condensation of o-phenylenediamine (OPD) with thiophene-2-carbaldehyde derivatives. Phosphoric acid (H3PO4\text{H}_3\text{PO}_4) or hydrochloric acid (HCl\text{HCl}) in methanol or ethanol facilitates this one-pot reaction .

Representative Procedure:

  • Reactants: OPD (1 equiv), 2-(thiophen-2-yl)acetaldehyde (1.2 equiv).

  • Catalyst: H3PO4\text{H}_3\text{PO}_4 (10 mol%) in methanol.

  • Conditions: Reflux at 65°C for 30 minutes.

  • Yield: 75–89% after recrystallization.

Optimization Insights:

  • Electron-Withdrawing Groups: Enhance reaction rates by polarizing the aldehyde .

  • Solvent Choice: Methanol improves solubility of intermediates compared to ethanol.

Green Chemistry Approaches

Recent protocols emphasize eco-friendly catalysts and solvents. For example, phosphoric acid reduces toxicity compared to traditional H2SO4\text{H}_2\text{SO}_4, while methanol serves as a renewable solvent . These methods align with green chemistry principles, achieving atom economies >80% .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p)\text{B3LYP/6-311++G(d,p)} level reveal:

  • HOMO-LUMO Gap: 4.36 eV, indicating moderate electronic stability .

  • Electrostatic Potential Maps: Negative potentials localized at the carbaldehyde oxygen and benzimidazole nitrogen, suggesting nucleophilic attack sites .

Molecular Docking for Bioactivity

Docking studies against the 4ll1 protein (a diabetes-related target) show:

  • Hydrogen Bonds: Between benzimidazole nitrogens and Gln107 residues .

  • Π-Stacking: Thiophene ring interaction with Tyr72 .
    These interactions suggest anti-diabetic potential via protein inhibition .

Applications in Medicinal and Materials Science

Anti-Diabetic Drug Candidates

The compound’s benzimidazole-thiophene hybrid structure inhibits 4ll1 protein activity, a mechanism critical for glucose metabolism . In silico ADMET predictions indicate oral bioavailability and low hepatotoxicity .

Conductive Polymer Precursors

Polymerization of thiophene-2-carbaldehyde derivatives via acid catalysis yields conductive polymers with applications in organic electronics . The aldehyde group facilitates crosslinking, enhancing thermal stability (decomposition >250°C) .

Polymer Properties :

PropertyValue
Conductivity10⁻³–10⁻² S/cm
Bandgap2.1–2.5 eV
Thermal StabilityUp to 300°C

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